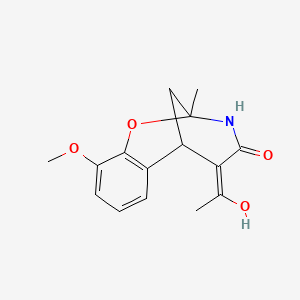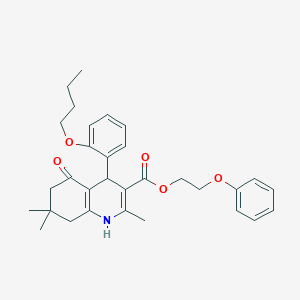
3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile is an organic compound characterized by the presence of a dichlorophenyl group and a phenylacrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and nitrile react to form the desired acrylonitrile compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of substituted phenylacrylonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its dichlorophenyl group is known to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can form non-covalent interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The acrylonitrile moiety can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorophenylacetonitrile: Similar structure but lacks the phenylacrylonitrile moiety.
3-(2,6-Dichlorophenyl)-2-methylacrylonitrile: Similar structure with a methyl group instead of a phenyl group.
3-(2,6-Dichlorophenyl)-2-phenylpropionitrile: Similar structure with a propionitrile group instead of an acrylonitrile group.
Uniqueness
3-(2,6-Dichlorophenyl)-2-phenylacrylonitrile is unique due to the presence of both the dichlorophenyl and phenylacrylonitrile groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H9Cl2N |
|---|---|
Molekulargewicht |
274.1 g/mol |
IUPAC-Name |
(Z)-3-(2,6-dichlorophenyl)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H9Cl2N/c16-14-7-4-8-15(17)13(14)9-12(10-18)11-5-2-1-3-6-11/h1-9H/b12-9+ |
InChI-Schlüssel |
KJQCNVVCCLWWOT-FMIVXFBMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=C(C=CC=C2Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11691654.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11691659.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691660.png)
![ethyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanamido]benzoate](/img/structure/B11691667.png)

![N-{(1Z)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691677.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11691678.png)
![N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-4-tert-butylbenzamide](/img/structure/B11691690.png)
![N-(4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B11691699.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691704.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691708.png)


![5-bromo-2-iodo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11691723.png)
